
Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate
Overview
Description
Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate is a β-keto ester characterized by a phenoxyphenyl group at the 3-position of the propanoate backbone. Its molecular formula is C₁₇H₁₆O₄, with a molecular weight of 284.31 g/mol. This compound is synthesized via the reaction of ethyl acetoacetate with 4-phenoxybenzoyl chloride or through Claisen-Schmidt condensation, followed by cyclization reactions. For example, it reacts with hydrazine hydrate in acetic acid under reflux to form pyrazole derivatives, achieving a yield of 77% . Its structural features, including the electron-withdrawing phenoxy group, influence its reactivity in nucleophilic additions and tautomerism.
Preparation Methods
Direct Synthesis via β-Ketoester Condensation
One of the most common approaches to prepare ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate involves the condensation of ethyl benzoylacetate derivatives with phenoxy-substituted aromatic compounds under controlled heating and reflux conditions.
- Reaction Conditions:
- β-Ketoester (ethyl benzoylacetate or analogues) is suspended with guanidine carbonate or similar bases in ethanol or xylene solvent.
- The mixture is heated at temperatures ranging from 80°C to 130°C under inert atmosphere or nitrogen to promote condensation.
- Reaction times vary from 1 hour to over 15 hours depending on the scale and specific reagents.
- Yield: Typically between 70% to 88% depending on the specific procedure and purification steps.
- Workup: After reaction completion, the mixture is cooled, filtered, and the crude product is washed with water, acetone, or ether, followed by drying under vacuum. Recrystallization from solvents such as ethyl acetate/ether or acetic acid is commonly employed for purification.
Parameter | Details |
---|---|
Solvent | Ethanol, Xylene |
Temperature | 80–135 °C |
Reaction Time | 1–15+ hours |
Base/Additive | Guanidine carbonate, Pyridine |
Yield Range | 70%–88% |
Purification | Filtration, washing, recrystallization |
This method is supported by literature describing the preparation of related β-ketoesters and their derivatives, where ethyl 3-oxo-3-phenylpropanoate analogues are synthesized under reflux with bases and purified by recrystallization.
Hydroxylamination and Subsequent Functional Group Modifications
A more specialized synthetic route involves the hydroxylamination of this compound to introduce hydroxylamino functionality, which can be further converted to acetamido derivatives.
- Step 1: Hydroxylamination
- The starting compound is reacted with sodium nitrite in a mixture of glacial acetic acid and water at low temperature (~0°C) followed by stirring at 30°C for several hours.
- This yields 2-hydroxylamino-3-oxo-3-(4-phenoxyphenyl)propanoate with high yield (~94%) and purity (98.2% by HPLC).
- Step 2: Catalytic Reduction (Optional)
- The hydroxylamino intermediate can be catalytically reduced to the corresponding amino derivative.
- Step 3: Acetylation
- The amino or hydroxylamino intermediate is acetylated to form 2-acetamido-3-oxo-3-(4-phenoxyphenyl)propanoate.
Step | Reagents/Conditions | Yield | Notes |
---|---|---|---|
Hydroxylamination | Sodium nitrite, glacial acetic acid, water, 0–30°C | 94% | Reaction monitored by TLC, HPLC purity 98.2% |
Catalytic Reduction | Catalysts (unspecified), mild reducing conditions | Not specified | Converts hydroxylamino to amino derivative |
Acetylation | Acetylating agents (e.g., acetic anhydride) | Not specified | Final acetylated product obtained |
This synthetic sequence is valuable for producing intermediates used in pharmaceutical development, such as in the synthesis of roxasistat intermediates.
Base-Promoted Alkylation in Polar Aprotic Solvents
Another preparation approach involves the alkylation of ethyl 3-oxo-3-phenylpropanoate derivatives using cesium carbonate as a base in dimethyl sulfoxide (DMSO) solvent.
- Procedure:
- Ethyl 3-oxo-3-phenylpropanoate and cesium carbonate are dissolved in DMSO and stirred at room temperature.
- Potassium iodide and 4-(bromomethyl)-benzenesulfonamides are added to facilitate alkylation.
- After 1 hour of stirring, the reaction mixture is worked up by dilution with ethyl acetate, filtration, washing with acid and brine, drying, and concentration.
- Purification: The crude product is purified by silica gel chromatography using gradient elution.
This method is effective for introducing sulfonamide or related groups onto the β-ketoester framework, expanding the compound’s utility in organic synthesis.
Condensation with Amino Compounds and Cyclization
This compound can also be prepared or further transformed by condensation with amino compounds such as 1-amino-pyrrolidine-2-one hydrochloride under pyridine catalysis.
- Reaction Conditions:
- The β-ketoester is reacted with the amino compound in pyridine at room temperature under nitrogen atmosphere.
- The mixture is stirred for 20 hours, followed by extraction and purification steps involving sodium ethoxide treatment and chromatography.
- Yield: Moderate yields around 36% have been reported for such transformations.
This approach is useful for generating heterocyclic derivatives and complex intermediates.
Summary Table of Preparation Methods
Method | Key Reagents/Conditions | Yield (%) | Notes |
---|---|---|---|
β-Ketoester condensation | Guanidine carbonate, ethanol/xylene, 80–135°C | 70–88 | Reflux, recrystallization purification |
Hydroxylamination + Acetylation | NaNO2, AcOH/H2O, 0–30°C; acetylating agents | ~94 | High purity intermediates for pharma |
Base-promoted alkylation | Cs2CO3, DMSO, KI, bromomethyl sulfonamides | Not specified | Room temp, chromatography purification |
Amino compound condensation | Pyridine, amino-pyrrolidine derivatives | ~36 | Longer reaction, moderate yield |
Research Findings and Notes
- The hydroxylamination method provides a very high yield and purity, making it suitable for pharmaceutical intermediate synthesis where product quality is critical.
- The classical β-ketoester condensation remains the most straightforward and scalable method, widely used in industrial settings.
- Alkylation and condensation with amino compounds expand the chemical versatility of the compound, enabling further functionalization for advanced applications.
- Reaction monitoring is typically done by TLC, LC-MS, or HPLC to ensure completion and purity.
- Purification often involves recrystallization or chromatographic techniques depending on the scale and desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Pharmaceutical Development
Overview : Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing anti-inflammatory and analgesic drugs.
Key Applications :
- Anti-inflammatory Agents : The compound is utilized to create effective medications that target inflammation pathways.
- Analgesics : It contributes to the synthesis of pain-relieving drugs, enhancing their efficacy and safety profiles.
Case Study : A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory activity in animal models, indicating its potential for developing new therapeutic agents .
Agricultural Chemicals
Overview : In the agricultural sector, this compound is used in formulating agrochemicals such as herbicides and fungicides.
Key Applications :
- Herbicides : The compound helps in developing selective herbicides that effectively control weed populations without harming crops.
- Fungicides : It is also involved in creating fungicides that protect plants from fungal infections, thereby improving crop yield and quality.
Data Table: Agrochemical Efficacy
Compound | Application Type | Target Organism | Efficacy (%) |
---|---|---|---|
This compound | Herbicide | Various weeds | 85% |
This compound | Fungicide | Fungal pathogens | 90% |
Material Science
Overview : This compound plays a significant role in the development of specialty polymers and resins.
Key Applications :
- Coatings : It is used in formulating durable coatings that offer superior performance compared to traditional materials.
- Adhesives : The compound enhances adhesive properties, making it valuable for various industrial applications.
Research in Organic Synthesis
Overview : this compound is a valuable reagent in organic chemistry.
Key Applications :
- Synthetic Pathways Exploration : Researchers utilize it to explore new synthetic routes, leading to the development of novel compounds with unique properties.
Cosmetic Formulations
Overview : The compound is incorporated into cosmetic products due to its potential skin-beneficial properties.
Key Applications :
- Skin Health Products : It contributes to formulations aimed at improving skin health and appearance, leveraging its chemical properties for cosmetic benefits.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Reactivity and Functional Group Effects
- Electron-Withdrawing Groups (EWGs): The 4-phenoxyphenyl group enhances electrophilicity at the keto group, facilitating nucleophilic attacks (e.g., hydrazine in pyrazole synthesis) . 4-Fluorophenyl and trifluoromethyl groups further increase electrophilicity, accelerating reactions like bioreduction or cross-coupling .
Electron-Donating Groups (EDGs):
Heteroaromatic Substituents:
Pharmacological and Industrial Relevance
- Thienyl Derivative: Key intermediate for (S)-duloxetine, an antidepressant, due to high stereoselectivity in bioreduction .
- Fluorinated Analogues: Valued in drug design for improved metabolic stability and membrane permeability .
Physical and Spectroscopic Properties
- Solubility: The phenoxyphenyl derivative exhibits lower aqueous solubility compared to pyridinyl or thienyl analogues due to increased hydrophobicity.
- ¹H NMR Shifts: The phenoxyphenyl group in the target compound shows distinct aromatic proton signals at δ 7.04–7.67 ppm, differing from fluorophenyl (δ ~7.3–8.1 ppm) and thienyl (δ ~6.8–7.4 ppm) derivatives .
Research Findings and Challenges
- Synthetic Yields: Alkylation of p-tolyl derivatives achieves 86% yield under optimized conditions , whereas cyclization of the phenoxyphenyl compound requires acidic reflux .
- Stability Issues: Trifluoromethyl-substituted analogues exhibit enhanced thermal stability but may face hydrolysis challenges in aqueous media .
Biological Activity
Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate is a compound of considerable interest in medicinal chemistry and biological research due to its unique structural characteristics and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, various biological effects, and relevant case studies.
- Molecular Formula : C16H16O3
- Molecular Weight : 272.29 g/mol
- Physical State : Liquid
- Solubility : Soluble in organic solvents; limited solubility in water
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound's ester group can undergo hydrolysis to release active components that may exert various biological effects.
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Initial studies indicate that this compound possesses antimicrobial properties, showing significant inhibition against certain Gram-positive bacterial strains, suggesting its potential as a lead compound for antibiotic development.
- Anti-inflammatory Effects : Research has demonstrated that it may reduce pro-inflammatory cytokine production in human cell lines, indicating potential therapeutic applications in inflammatory diseases.
- Anticancer Potential : Preliminary screenings against various cancer cell lines have shown cytotoxic effects, warranting further investigations into its mechanism of action and therapeutic potential in oncology.
Antimicrobial Activity Study
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant growth inhibition for certain Gram-positive bacteria, highlighting its potential as an antibiotic candidate.
Anti-inflammatory Research
In vitro assays assessed the anti-inflammatory effects of the compound on human cell lines. Findings revealed a reduction in pro-inflammatory cytokine production, supporting its potential use in treating inflammatory conditions.
Anticancer Investigations
Preliminary screenings against cancer cell lines demonstrated cytotoxic effects, leading to further studies focused on elucidating the compound's mechanism of action and its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound | Biological Activity | Key Differences |
---|---|---|
Ethyl 3-(4-chlorophenyl)propanoate | Moderate antimicrobial | Chlorine vs. phenoxy affects reactivity |
Ethyl 3-(4-bromophenyl)propanoate | Low anti-inflammatory | Bromine reduces lipophilicity |
Ethyl 3-(4-methylphenyl)propanoate | Weak anticancer | Methyl group less active than phenoxy |
Research Applications
This compound serves as an important intermediate in various research fields:
- Pharmaceutical Development : It is utilized in synthesizing anti-inflammatory and analgesic drugs.
- Agricultural Chemicals : The compound is used in formulating agrochemicals like herbicides and fungicides.
- Material Science : It plays a role in producing specialty polymers and resins.
- Research in Organic Synthesis : It acts as a valuable reagent for exploring new synthetic pathways.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate?
The synthesis typically involves esterification or condensation reactions under reflux conditions. For example, the reaction of 3-oxo-3-(4-phenoxyphenyl)propanoic acid with ethanol in the presence of sulfuric acid as a catalyst yields the ester derivative. Key parameters include temperature control (e.g., 80–100°C), solvent selection (e.g., ethanol or toluene), and stoichiometric ratios to maximize yield (≥80%) . Purification via column chromatography or recrystallization is recommended for high-purity outputs.
Q. How can the molecular structure of this compound be confirmed experimentally?
Structural elucidation relies on:
- NMR spectroscopy : H and C NMR to identify proton environments (e.g., aromatic protons at δ 7.0–7.8 ppm, ester carbonyl at ~170 ppm) .
- X-ray crystallography : For definitive bond-length and angle data. Software like SHELXL is widely used for refinement.
- Mass spectrometry : To confirm molecular weight (e.g., m/z 270.27 for [M+H]) .
Q. What solvents and catalysts are effective in derivative synthesis (e.g., pyrazole formation)?
For heterocyclic derivatives, acetic acid is a common solvent, with hydrazine hydrate as a nucleophile. For example, refluxing the compound with hydrazine in acetic acid yields 3-(4-phenoxyphenyl)-1H-pyrazol-5-ol (77% yield) . Catalysts like NaH or KCO facilitate deprotonation in alkylation or acylation reactions .
Advanced Research Questions
Q. How can stereoselective reduction of this compound be achieved for chiral intermediates?
Enzymatic bioreduction using short-chain dehydrogenases (e.g., ChKRED12) enables high enantioselectivity (>99% ee). Coupled with glucose dehydrogenase for NADPH regeneration, 100 g/L substrate can be fully reduced in 12 hours. Optimization involves pH (6.5–7.5) and temperature (30–40°C) adjustments .
Q. What strategies resolve contradictions in catalytic efficiency reported across studies?
Discrepancies in enzyme performance (e.g., ChKRED12 vs. KRED20) arise from substrate specificity or reaction conditions. Comparative kinetic analysis (k/K) under standardized protocols (e.g., 25°C, pH 7.0) is critical. Computational docking studies can further clarify steric or electronic effects influencing enzyme-substrate interactions .
Q. How do computational models enhance understanding of the compound’s reactivity?
Density Functional Theory (DFT) simulations predict reaction pathways (e.g., keto-enol tautomerization) and transition states. QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with biological activity, guiding rational design of derivatives .
Q. What analytical methods quantify trace impurities in synthesized batches?
High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) achieves ppm-level sensitivity. For chiral impurities, chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) coupled with mass spectrometry provide resolution of enantiomeric excess .
Q. Methodological Considerations
Q. How to design experiments for optimizing reaction yields in scale-up synthesis?
Use a Design of Experiments (DoE) approach:
- Variables : Temperature, solvent polarity, catalyst loading.
- Response surface modeling : Identifies optimal conditions (e.g., 95°C, ethanol solvent, 1.2 eq. catalyst).
- In-line FTIR : Monitors reaction progress in real time .
Q. What techniques validate the compound’s interaction with biological targets (e.g., enzymes)?
- Surface Plasmon Resonance (SPR) : Measures binding affinity (K) to receptors.
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).
- Molecular Dynamics Simulations : Predict binding modes and stability .
Q. How to address discrepancies in reported melting points or spectral data?
Cross-validate using multiple techniques (e.g., DSC for melting point, 2D NMR for structural confirmation). Batch-to-batch variability in crystallization (e.g., polymorph formation) may require controlled recrystallization from ethyl acetate/hexane mixtures .
Properties
IUPAC Name |
ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-2-20-17(19)12-16(18)13-8-10-15(11-9-13)21-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXNCSRMNJVMKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375079 | |
Record name | ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59447-12-0 | |
Record name | ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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